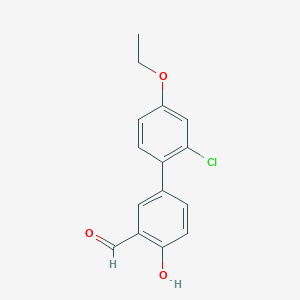
4-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol, 95% (4-C-3-C-4-CP-2-FP-95%) is a chemical compound used in scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 93-94°C. This compound has been used in a variety of research and laboratory applications due to its versatility and stability.
Applications De Recherche Scientifique
4-C-3-C-4-CP-2-FP-95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including 3-amino-4-chlorophenol, 4-chloro-3-carbamoyl-phenol, and 4-chloro-3-formyl-phenol. It has also been used as a catalyst in the synthesis of a variety of compounds, including 4-chloro-3-carbamoyl-phenol, 4-chloro-3-formyl-phenol, and 4-chloro-3-formyl-phenol ethyl ester.
Mécanisme D'action
4-C-3-C-4-CP-2-FP-95% is believed to act as a catalyst in the synthesis of compounds. It is believed to increase the rate of reaction by providing an additional site for the nucleophilic attack of the reagents. This increases the rate of reaction by increasing the number of reactive sites available for the reaction.
Biochemical and Physiological Effects
4-C-3-C-4-CP-2-FP-95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and is not believed to have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
4-C-3-C-4-CP-2-FP-95% has several advantages for use in laboratory experiments. It is relatively stable and has a relatively low melting point, making it easy to use in a variety of experiments. It is also relatively non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. However, it is not particularly soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are several potential future directions for research involving 4-C-3-C-4-CP-2-FP-95%. One potential direction is the development of new methods for synthesizing compounds using 4-C-3-C-4-CP-2-FP-95%. Another potential direction is the development of new applications for 4-C-3-C-4-CP-2-FP-95%, such as its use in the synthesis of pharmaceuticals or other compounds. Additionally, further research could be conducted to explore the biochemical and physiological effects of 4-C-3-C-4-CP-2-FP-95%. Finally, further research could be conducted to explore the potential advantages and limitations of 4-C-3-C-4-CP-2-FP-95% for laboratory experiments.
Méthodes De Synthèse
4-C-3-C-4-CP-2-FP-95% is synthesized by a three-step process. The first step involves the reaction of 4-chlorophenol with 3-chloro-4-carbamoyl-phenol in the presence of a base such as potassium hydroxide or sodium hydroxide. The second step involves the reaction of the resulting product with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid or p-toluenesulfonic anhydride. Finally, the third step involves the reaction of the resulting product with an aqueous solution of sodium hydroxide to yield the desired 4-C-3-C-4-CP-2-FP-95%.
Propriétés
IUPAC Name |
2-chloro-5-(3-formyl-4-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c15-12-3-1-9(6-11(12)14(16)19)8-2-4-13(18)10(5-8)7-17/h1-7,18H,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZMWSKEKXSSHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685316 |
Source


|
| Record name | 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-2-formylphenol | |
CAS RN |
1261977-02-9 |
Source


|
| Record name | 4-Chloro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)
